molecular formula C5H4N2O2 B6258967 3-(isocyanatomethyl)-1,2-oxazole CAS No. 204277-06-5

3-(isocyanatomethyl)-1,2-oxazole

Cat. No.: B6258967
CAS No.: 204277-06-5
M. Wt: 124.1
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Description

3-(Isocyanatomethyl)-1,2-oxazole is a heterocyclic compound featuring a five-membered 1,2-oxazole ring with an isocyanatomethyl (-CH₂NCO) substituent at the 3-position. The 1,2-oxazole core (IUPAC nomenclature confirmed ) consists of one oxygen and one nitrogen atom in adjacent positions, conferring unique electronic and steric properties. Isocyanates are highly reactive due to the electrophilic nature of the isocyanate group (-NCO), making this compound valuable in polymer chemistry, pharmaceutical intermediates, and agrochemical synthesis .

Properties

CAS No.

204277-06-5

Molecular Formula

C5H4N2O2

Molecular Weight

124.1

Purity

85

Origin of Product

United States

Preparation Methods

Zn(OTf)₂-Catalyzed Cyclization

The mechanism involves Zn²⁺ coordinating to the propargyl triple bond, facilitating 5-endo-dig cyclization to form the oxazole ring. Competing pathways, such as alkyne hydration, are suppressed by anhydrous conditions.

Carbamate Pyrolysis

Thermal cleavage of the carbamate proceeds via a six-membered transition state, releasing CO₂ and the isocyanate (Fig. 3) . Side products like biurets are minimized by rapid gas purging.

Chemical Reactions Analysis

Types of Reactions

3-(isocyanatomethyl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols and amines for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include urea derivatives, amines, and carbamates, which can have various applications in materials science and pharmaceuticals .

Scientific Research Applications

3-(isocyanatomethyl)-1,2-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(isocyanatomethyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds and modulation of biological activity . This reactivity can be harnessed for various applications, including enzyme inhibition and drug targeting.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logD (pH 5.5) Biological Activity
This compound C₅H₄N₂O₂ 124.10 -CH₂NCO ~2.1* Polymer crosslinking
3-(Azidomethyl)-1,2-oxazole () C₆H₅N₃O 149.12 -CH₂N₃ 1.97 Click chemistry applications
3-(Chloromethyl)-1,2-oxazole () C₄H₄ClNO 133.54 -CH₂Cl 2.3 Electrophilic substitution
5-Methyl-3-aminoisoxazole () C₄H₆N₂O 98.10 -NH₂, -CH₃ 0.8 Pharmaceutical intermediate

*Estimated via analogy to similar compounds.

Structural Insights

  • Crystal Packing : Halogen-substituted derivatives (e.g., 4-(4-chlorophenyl)-5-methyl-1,2-oxazole in ) exhibit intermolecular halogen bonding, whereas bulky substituents like isocyanatomethyl may disrupt crystallinity due to steric hindrance .
  • Hydrogen Bonding: Amino-substituted oxazoles () form robust hydrogen-bonding networks, contrasting with the isocyanate’s preference for covalent interactions .

Q & A

Q. What are the established synthetic routes for preparing 3-(isocyanatomethyl)-1,2-oxazole, and how can the isocyanatomethyl group be introduced regioselectively?

The synthesis involves a two-step strategy:

  • Oxazole core formation : Cyclization of β-enamino ketoesters with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH) yields the 1,2-oxazole ring. For example, regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates achieved 80-90% yields using this method .
  • Isocyanatomethyl introduction : Post-cyclization, bromomethyl intermediates (e.g., 5-(bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole) undergo nucleophilic substitution with sodium cyanate (NaOCN) in anhydrous DMF at 0–40°C. Moisture-free conditions are critical to prevent hydrolysis of the isocyanate group .

Key considerations :

  • Purification via column chromatography (silica gel, hexane/EtOAc) to isolate intermediates.
  • Reaction monitoring by TLC and LC-MS to confirm substitution efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A multi-technique approach is essential:

  • NMR spectroscopy :
  • ¹H NMR: Methylene protons adjacent to the isocyanate group appear as a singlet (δ 4.2–4.5 ppm).

  • ¹³C NMR: The isocyanate carbon resonates at δ 120–125 ppm, while the oxazole C-3 and C-5 carbons appear at δ 150–160 ppm .

    • X-ray crystallography : Resolves bond angles and substituent orientation. For example, 1,2-benzoxazole derivatives show planarity deviations <0.03 Å in the oxazole ring .
    • IR spectroscopy : Confirms the isocyanate group via a strong absorption band at 2250–2275 cm⁻¹.

    Data validation : Compare experimental results with DFT calculations to resolve signal ambiguities .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the isocyanatomethyl group influence the reactivity of 1,2-oxazole derivatives?

The isocyanatomethyl group enhances electrophilicity at the oxazole C-4 position, facilitating nucleophilic aromatic substitution (NAS) reactions. For instance:

  • Amination : Reacts with primary amines (e.g., benzylamine) in THF at 60°C to form 4-aminated derivatives.
  • Cycloaddition : Participates in [3+2] cycloadditions with nitrones to generate fused heterocycles.

Mechanistic insight : The isocyanate’s electron-withdrawing effect lowers the LUMO energy of the oxazole ring, increasing susceptibility to nucleophilic attack. Kinetic studies using Hammett plots (σ = +0.71 for isocyanate) support this trend .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

Regioselectivity is controlled by:

  • Directing groups : Electron-donating substituents (e.g., methyl at C-5) direct electrophiles to C-4.
  • Catalytic systems : Pd-catalyzed C–H activation with ligands (e.g., 1,10-phenanthroline) enables selective C-4 arylation (yields: 70–85%) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor C-4 functionalization over C-5 due to stabilization of transition states.

Case study : Methyl 5-(N-Boc-piperidinyl)-1,2-oxazole-4-carboxylate showed 95% regioselectivity for C-4 bromination using NBS in CCl₄ .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed cell lines, IC₅₀ determination via MTT assay).
  • Structural analogs : Compare with known bioactive oxazoles. For example, 3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde showed 10× higher anticancer activity (IC₅₀ = 2.1 µM) than non-fluorinated analogs .
  • Metabolic stability : Assess in vitro hepatic microsomal stability (e.g., t₁/₂ > 60 min indicates suitability for in vivo studies) .

Recommendation : Use orthogonal assays (e.g., Western blotting for target validation) to confirm activity .

Methodological Recommendations

  • Synthetic optimization : Use high-throughput screening (HTS) to identify ideal solvents and catalysts for NAS reactions.
  • Crystallography : Collaborate with synchrotron facilities for high-resolution X-ray data collection (resolution < 0.8 Å) .
  • Biological assays : Pair in vitro studies with molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or PARP .

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